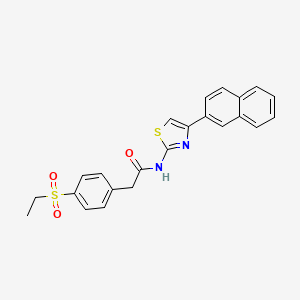

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-29-23)19-10-9-17-5-3-4-6-18(17)14-19/h3-12,14-15H,2,13H2,1H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJZVLGZWYCTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide, also known by its CAS number 941972-34-5, is a synthetic compound that has attracted interest for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an ethylsulfonyl group, a naphthalene ring, and a thiazole moiety. These functional groups are believed to contribute significantly to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-2-yl)thiazol-2-ylacetamide |

| Molecular Formula | C23H20N2O3S2 |

| Molecular Weight | 436.6 g/mol |

| CAS Number | 941972-34-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, modulating their activity and influencing cellular pathways. Research indicates that it could interfere with signal transduction pathways or metabolic processes, although detailed mechanisms remain to be fully elucidated.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, potentially altering their signaling pathways.

- Antitumor Activity : Thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Antitumor Activity

Research has shown that thiazole-containing compounds can exhibit significant antitumor properties. For instance, studies indicate that modifications in the thiazole ring can enhance cytotoxicity against various cancer cell lines. The presence of electron-donating groups on the aromatic rings has been linked to increased activity .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of thiazole derivatives. Compounds similar to this compound have demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl and thiazole rings can enhance antimicrobial efficacy .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study evaluating various thiazole derivatives found that certain modifications led to IC50 values lower than standard chemotherapeutics like doxorubicin, indicating promising antitumor activity .

- Antimicrobial Efficacy : Another investigation reported that derivatives of thiazole exhibited MIC values comparable to established antibiotics, highlighting their potential as therapeutic agents in treating infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, derivatives of thiazole have been synthesized and evaluated against several cancer cell lines. A study demonstrated that thiazole-integrated compounds showed selective cytotoxicity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 | 23.30 ± 0.35 | Apoptosis induction |

| Compound 2 | U251 | <10 | Cell cycle arrest |

| Compound 3 | WM793 | 15.00 ± 0.50 | Mitochondrial dysfunction |

Anticonvulsant Properties

Thiazole derivatives have also been studied for their anticonvulsant effects. A specific analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in animal models, showcasing significant protective effects against seizures induced by pentylenetetrazol (PTZ) . This suggests that the structural components of thiazoles can be optimized for neuroprotective applications.

Antimicrobial Properties

The compound's biological activities extend to antimicrobial effects, where thiazole derivatives have shown efficacy against various bacterial strains. The presence of the thiazole ring enhances the interaction with bacterial enzymes, leading to inhibition of growth .

Table 2: Antimicrobial Efficacy of Thiazole Compounds

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 5 |

| Compound B | Escherichia coli | 10 |

| Compound C | Pseudomonas aeruginosa | 8 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. The presence of specific functional groups, such as the ethylsulfonyl and naphthalene moieties, has been linked to enhanced biological activity .

Table 3: Structure-Activity Relationship Analysis

| Structural Feature | Activity Impact |

|---|---|

| Ethylsulfonyl group | Increased solubility and bioavailability |

| Naphthalene ring | Enhanced binding affinity to target proteins |

Synthesis and Evaluation

A notable case study involved the synthesis of various thiazole derivatives through microwave-assisted methods, significantly reducing reaction times while maintaining high yields . These derivatives were then screened for their anticancer activity against multiple cell lines, demonstrating a correlation between structural modifications and enhanced biological activity.

Clinical Implications

Another investigation focused on the therapeutic implications of thiazole-based compounds in treating neurodegenerative diseases, where they were found to modulate neuroinflammation effectively . This highlights the potential for these compounds not only in oncology but also in neurology.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

*Calculated molecular weight based on structure.

Key Observations :

- The target compound’s molecular weight (~438.54 g/mol) is comparable to piperazine-linked analogs () but higher than coumarin or benzothiazole derivatives.

- Melting points for piperazine-containing analogs (269–303°C) suggest high crystallinity, likely due to hydrogen-bonding interactions . The ethylsulfonyl group may further elevate the target’s melting point.

- Yields for thiazole-acetamide synthesis vary widely (20–86%), with piperazine derivatives achieving higher yields (72–86%) compared to coumarin-linked analogs (20–80%) .

Functional and Pharmacological Implications

While direct activity data for the target compound are unavailable, structural analogs provide clues:

- MMP Inhibition : Piperazine-acetamide derivatives () show MMP-2/9 inhibition, critical in inflammation and cancer metastasis . The ethylsulfonyl group may enhance binding to MMP active sites via sulfone-oxygen interactions.

- Kinase Inhibition : Benzo[d]thiazole derivatives () target kinases implicated in Alzheimer’s disease . The naphthalene system in the target compound could improve blood-brain barrier penetration.

Q & A

Q. How can researchers optimize the synthetic yield of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide?

Methodological Answer: The synthesis of acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, thiazole-containing analogs can be synthesized by reacting 2-chloro-N-(4-phenylthiazol-2-yl)acetamide with heteroaryl amines under ultrasonication in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst . To optimize yield:

- Reagent Ratios: Use a 1:1 molar ratio of chloroacetamide to amine derivatives, with DMAP (10 mol%) to accelerate acylation.

- Ultrasonication: Apply 40 kHz ultrasonic waves for 2–4 hours to enhance reaction efficiency.

- Workup: Precipitate the product using ice-cold ethanol and purify via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the integration of aromatic protons (e.g., naphthalen-2-yl protons at δ 7.5–8.3 ppm) and the acetamide carbonyl signal (δ ~170 ppm) .

- X-ray Crystallography: Resolve the crystal structure to validate bond angles and intermolecular interactions. For example, the sulfonyl group (C–S=O) typically forms hydrogen bonds (e.g., C–H⋯O) that stabilize the lattice .

- Mass Spectrometry: High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Core Modifications: Replace the naphthalen-2-yl group with substituted phenyl rings (e.g., 4-fluorophenyl or 4-methoxyphenyl) to assess electronic effects on binding affinity .

- Sulfonyl Group Optimization: Introduce bulkier alkylsulfonyl groups (e.g., isopropylsulfonyl) to evaluate steric hindrance impacts on target interactions .

- Thiazole Ring Substitution: Incorporate electron-withdrawing groups (e.g., nitro) at the thiazole 4-position to modulate solubility and metabolic stability .

Q. What experimental strategies are recommended to evaluate the compound’s biological activity in vitro?

Methodological Answer:

- Kinase Inhibition Assays: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays to identify inhibitory potency (IC) .

- Cellular Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Normalize results to positive controls (e.g., doxorubicin) .

- Molecular Docking: Perform in silico docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or p38 MAPK) .

Q. How should researchers resolve discrepancies in crystallographic data for related acetamide derivatives?

Methodological Answer:

- Validation via CCDC Databases: Compare bond lengths/angles with deposited structures (e.g., C–S=O bond: 1.76–1.82 Å in similar sulfonamides) to identify outliers .

- Thermal Ellipsoid Analysis: Use anisotropic displacement parameters to assess positional disorder in the ethylsulfonyl group .

- DFT Calculations: Perform geometry optimization (B3LYP/6-31G*) to reconcile experimental vs. theoretical torsion angles (e.g., nitro group deviation <5°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.